(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSJYCGWTUJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with piperidine in the presence of a suitable base and solvent. One common method involves the use of toluene as a solvent and nitrogen gas to protect the reaction system. The reaction mixture is stirred and cooled using an ethanol-dry ice bath .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. For example, derivatives of pyrazole have been evaluated for their potential to inhibit cancer cell proliferation. A study demonstrated that piperidine derivatives, similar to our compound, can effectively target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Piperidinyl derivatives are recognized for their neuropharmacological activities. The compound has been investigated for its potential as a central nervous system (CNS) depressant or stimulant depending on dosage. Its structural similarity to known neuroactive substances suggests it could modulate neurotransmitter pathways, making it a candidate for treating neuropsychological disorders .
Enzyme Inhibition Studies
The compound may also serve as an enzyme inhibitor in biological assays. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like diabetes and obesity .
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone acts as a versatile building block. It can undergo various chemical reactions, including substitution and coupling reactions, facilitating the creation of more complex heterocyclic compounds.
| Reaction Type | Description | Example Applications |
|---|---|---|
| Substitution Reactions | Bromine atom can be replaced by nucleophiles | Synthesis of new pharmacologically active compounds |
| Coupling Reactions | Participates in reactions like Suzuki or Heck | Formation of bioconjugates or drug candidates |
Biological Studies
Investigating Mechanisms of Action
Biological studies utilizing this compound have focused on its mechanism of action concerning enzyme inhibition and receptor binding. For instance, research on related piperidine derivatives has shown their effectiveness as antagonists at various receptor sites, which could inform the development of new therapeutics targeting specific pathways in diseases such as cancer and neurodegenerative disorders .
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives, including those with piperidine substituents. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis .
Case Study 2: Neuroactive Properties
In another investigation focusing on neuroactive compounds, researchers assessed the effects of piperidine derivatives on neurotransmitter systems. The findings suggested that certain modifications to the pyrazole structure enhanced affinity for dopamine receptors, indicating potential use in treating disorders like schizophrenia and depression .
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds, their substituents, and biological activities (where available):
Key Comparative Findings
Substituent Effects
Halogen Influence : Bromine at position 4 on pyrazole (target compound) vs. chlorine in RO4917523 or fluorine in ADX47273 :
- Ring Systems: Pyrazole vs. Oxadiazole in ADX47273: The 1,2,4-oxadiazole ring in ADX47273 introduces a planar, electron-deficient system, enhancing binding to aromatic residues in enzymes .
- Methanone Bridge Modifications: Piperidine in the target compound vs.
Biological Activity
(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 272.14 g/mol. The compound features a pyrazole ring that is known for its diverse biological activities, particularly in medicinal applications.
Research indicates that pyrazole derivatives can interact with various biological targets, leading to significant pharmacological effects. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for the survival of pathogens, including those responsible for malaria and leishmaniasis.
- Modulation of Receptor Activity : Pyrazole derivatives often act as ligands for various receptors, influencing signaling pathways that regulate cellular functions .
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various studies:
- Antibacterial Effects : In vitro studies have shown that pyrazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against Bacillus subtilis and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (4-bromo-1-methyl-pyrazol) | 75 | Bacillus subtilis |
| (4-bromo-piperidine derivative) | 125 | Escherichia coli |
Antifungal Activity
The antifungal properties of pyrazole derivatives are also notable. Studies have indicated that certain derivatives inhibit fungal growth effectively, suggesting a broad-spectrum antimicrobial potential .
Antiparasitic Activity
Similar pyrazole compounds have shown promising results against parasites such as Plasmodium and Leishmania. These compounds disrupt metabolic pathways essential for parasite survival, leading to cell death .
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
- Antimalarial Activity : A study demonstrated that a related pyrazole compound exhibited potent antimalarial activity in vitro, with IC50 values significantly lower than those of standard treatments . This suggests that this compound may share similar properties.
- Antitumor Effects : Research has indicated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, one study reported a derivative reducing the viability of triple-negative breast cancer cells by over 50% at a concentration of 10 μM after three days .
Q & A
Q. How to address regioselectivity challenges in electrophilic substitutions?
- Case Study : Nitration of the pyrazole ring:
- Conditions : HNO₃/H₂SO₄ at 0°C directs nitration to C3 due to steric hindrance from the C4 bromine .
- Outcome : 85% yield of 3-nitro derivative, confirmed by SC-XRD .
- Alternative Strategies : Use directing groups (e.g., –OMe) to override inherent regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
